

5-Aminopyridazine 1-oxide chemical properties

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Compound of Interest

Compound Name: 5-Aminopyridazine 1-oxide

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5-Aminopyridazine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyridazine 1-oxide and its derivatives represent a class of heterocyclic N-oxides that hold potential as versatile intermediates in organic synthesis. The presence of the N-oxide functionality significantly influences the electronic properties of the pyridazine ring, activating it for various chemical transformations. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of **5-aminopyridazine 1-oxides**, with a focus on providing researchers with the necessary information for their potential application in synthetic and medicinal chemistry. Due to a lack of specific data for the parent **5-aminopyridazine 1-oxide**, this guide leverages data from its substituted derivatives to provide insights into the chemical nature of this compound class.

Chemical and Physical Properties

Specific quantitative data for the parent **5-aminopyridazine 1-oxide**, such as its molecular formula, molecular weight, melting point, boiling point, and solubility, are not readily available in the surveyed literature. However, data for several substituted derivatives have been reported and are summarized in the table below to provide an illustrative understanding of the properties of this class of compounds.

Table 1: Physical and Spectral Data of Substituted **5-Aminopyridazine 1-Oxides**

| Compound (Structure) | R ¹ | R ² | R ³ | Yield (%) | Melting Point (°C) | IR (cm ⁻¹) | ¹ H NMR (δ, ppm) | Mass Spec (m/e) |
|-------------------------|-------------------------------|-------------------------------|-------------------------------|--------------|-----------------------|---------------------------|---|--------------------------|
| 8a | C ₆ H ₅ | CH ₃ | C ₂ H ₅ | 87 | 117- 118 | 1620, 1580, 1320 | 0.83 (t), 1.13 (t), 2.13 (s), 2.45 (q), 2.78 (q), 7.3 (s) | 257 (M ⁺) |
| 8c | C ₆ H ₅ | C ₆ H ₅ | C ₂ H ₅ | 82 | 178- 180 | 1615, 1570, 1310 | 0.85 (t), 2.75 (q), 7.1- 7.5 (m) | 369 (M ⁺) |
| 8d | CH ₃ | C ₆ H ₅ | C ₂ H ₅ | 75 | 135- 136 | 1620, 1570, 1315 | 0.90 (t), 2.22 (s), 2.80 (q), 7.3- 7.6 (m) | 307 (M ⁺) |
| 8e | C ₂ H ₅ | C ₆ H ₅ | C ₂ H ₅ | 79 | 123- 124 | 1620, 1570, 1315 | 0.90 (t), 1.15 (t), 2.53 (q), 2.80 (q), 7.3- 7.6 (m) | 321 (M ⁺) |

Data sourced from Freeman, J. P., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of **5-aminopyridazine 1-oxides**. The Journal of Organic Chemistry, 41(25), 3970–3975.

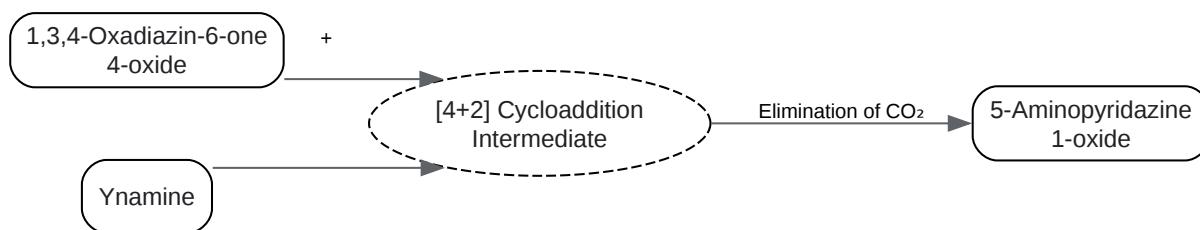
The N-oxide functionality introduces a highly polar $\text{N}^+ - \text{O}^-$ bond, which generally leads to increased melting points and greater solubility in polar solvents compared to the parent amine. [1] The infrared spectra of these compounds typically show a strong N-O stretching vibration.[2]

Synthesis

The primary method for the synthesis of **5-aminopyridazine 1-oxides** involves the condensation of 1,3,4-oxadiazin-6-one 4-oxides with ynamines.[3] This reaction proceeds with high regioselectivity, yielding the 5-amino isomer exclusively.

General Experimental Protocol: Synthesis of Substituted 5-Aminopyridazine 1-oxides

A solution of the appropriate 1,3,4-oxadiazin-6-one 4-oxide (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a solution of the corresponding ynamine (approximately 3.0 equivalents) in the same solvent. The reaction mixture is stirred under the conditions specified for the particular derivative (e.g., at room temperature for a designated period). After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by crystallization from an appropriate solvent to yield the **5-aminopyridazine 1-oxide** derivative.[3]



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Caption: General synthesis of **5-Aminopyridazine 1-oxides**.

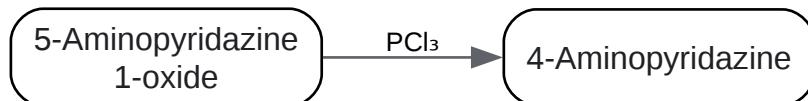
Reactivity

The reactivity of the **5-aminopyridazine 1-oxide** ring system is influenced by both the amino group and the N-oxide function. The N-oxide group can be deoxygenated, and it also activates

the pyridazine ring for certain transformations.

Deoxygenation

5-Aminopyridazine 1-oxides can be deoxygenated to the corresponding 4-aminopyridazines using reagents like phosphorus trichloride.[3]



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Caption: Deoxygenation of **5-Aminopyridazine 1-oxide**.

Photochemistry

Pyridazine N-oxides, in general, are known to undergo photochemical reactions. For instance, they can serve as precursors to 2-aminofurans through a process involving UV light and transition metal catalysis.[4] This highlights a potential reactive pathway for **5-aminopyridazine 1-oxide** that could be explored for the synthesis of novel heterocyclic systems.

Spectroscopic Data

Detailed spectroscopic data for the parent **5-aminopyridazine 1-oxide** is not available.

However, the work by Freeman and Grabiak provides representative data for its derivatives.[3]

- **^1H NMR Spectroscopy:** The proton NMR spectra of substituted **5-aminopyridazine 1-oxides** show characteristic signals for the substituents on the pyridazine ring and the amino group. The chemical shifts are influenced by the electronic nature of the substituents.
- **^{13}C NMR Spectroscopy:** Carbon NMR provides information about the carbon skeleton of the molecule. The introduction of the N-oxide group leads to a downfield shift of the neighboring carbon atoms compared to the parent amine.[2]
- **Infrared (IR) Spectroscopy:** The IR spectra of N-oxides are characterized by a prominent N^+-O^- stretching vibration band.[2] For the reported **5-aminopyridazine 1-oxide** derivatives, this band appears in the region of $1310\text{--}1320\text{ cm}^{-1}$.[3]

- Mass Spectrometry (MS): The mass spectra of these compounds show the molecular ion peak (M^+), which confirms their molecular weight.[3]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of **5-aminopyridazine 1-oxide** in any signaling pathways. However, the broader classes of pyridazine and aminopyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] This suggests that **5-aminopyridazine 1-oxide** and its derivatives could be interesting candidates for biological screening and drug development programs.

Safety and Handling

Specific safety and toxicity data for **5-aminopyridazine 1-oxide** are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related aminopyridine compounds, hazards include acute toxicity if swallowed or in contact with skin, and they can cause skin and eye irritation.

Conclusion

5-Aminopyridazine 1-oxide is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While specific data for the parent compound is scarce, the available information on its substituted derivatives provides a solid foundation for future research. The synthetic route via 1,3,4-oxadiazin-6-one 4-oxides is well-established, and the reactivity of the resulting products offers avenues for the creation of diverse molecular architectures. Further investigation into the physicochemical properties, reactivity, and biological activities of the parent **5-aminopyridazine 1-oxide** is warranted to fully unlock its potential.

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